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Compound of Interest

Compound Name: Rengyol

Cat. No.: B600406 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Rengyol, a natural product with the molecular formula C₈H₁₆O₃, is a cyclohexylethane

derivative known for its biological activities, including anti-emetic properties.[1] The structural

elucidation of Rengyol is crucial for understanding its mechanism of action and for the

development of potential therapeutic agents. Nuclear Magnetic Resonance (NMR)

spectroscopy is an indispensable tool for the unambiguous determination of its three-

dimensional structure. This document provides detailed application notes and standardized

protocols for the structural elucidation of Rengyol using one-dimensional (1D) and two-

dimensional (2D) NMR techniques.

Molecular Structure and Physicochemical
Properties
Rengyol, chemically named 1-(2-hydroxyethyl)cyclohexane-1,4-diol, possesses a cyclohexane

ring scaffold substituted with three hydroxyl groups.[1] This structural feature renders the

molecule polar and influences its biological interactions.

Table 1: Physicochemical Properties of Rengyol
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Property Value Reference

Molecular Formula C₈H₁₆O₃ [1]

Molecular Weight 160.21 g/mol [1]

IUPAC Name

1-(2-

hydroxyethyl)cyclohexane-1,4-

diol

[1]

Hydrogen Bond Donors 3

Hydrogen Bond Acceptors 3

1D NMR Spectroscopic Data for Structural
Elucidation
The 1D ¹H and ¹³C NMR spectra provide fundamental information about the chemical

environment of each proton and carbon atom in the Rengyol molecule.

¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts

(δ), multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J), which provide

information about neighboring protons.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum indicates the number of unique carbon atoms and their chemical shifts,

which are characteristic of their functional groups (e.g., alcohol, alkane).

Table 2: ¹H and ¹³C NMR Chemical Shift Data of Rengyol

Note: A complete, assigned NMR dataset for Rengyol is not readily available in the reviewed

literature. The following table presents partial data obtained from existing publications. The

assignments are based on the known structure of Rengyol.
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Atom
¹H Chemical
Shift (δ, ppm)

Multiplicity J (Hz)
¹³C Chemical
Shift (δ, ppm)

1 - - - 69.9

2, 6 - - - -

3, 5 - - - -

4 3.53 br quintet 6.5 69.7

7 3.74 t 7 58.7

8 - - - -

Solvent: CD₃OD for ¹H NMR data. The ¹³C NMR data source does not specify the solvent, but it

is likely a polar deuterated solvent.

2D NMR Experimental Protocols for Structural
Elucidation
2D NMR experiments are essential for establishing the connectivity between atoms, thus

providing a complete picture of the molecular structure.

Experimental Workflow
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Sample Preparation

NMR Data Acquisition

Data Analysis and Structure Elucidation

Dissolve 5-10 mg of Rengyol
in ~0.6 mL of deuterated solvent

(e.g., CD₃OD, DMSO-d₆)

Transfer to a
5 mm NMR tube

Acquire 1D Spectra
(¹H, ¹³C, DEPT)

Acquire 2D Spectra
(COSY, HSQC, HMBC)

Process and analyze
all NMR spectra

Assign all ¹H and ¹³C signals

Elucidate the final
3D structure

Click to download full resolution via product page

Caption: General workflow for NMR-based structural elucidation of Rengyol.

Protocol 1: ¹H-¹H COSY (Correlation Spectroscopy)
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Objective: To identify proton-proton spin-spin couplings, revealing which protons are adjacent

to each other.

Methodology:

Sample Preparation: Dissolve 5-10 mg of Rengyol in a suitable deuterated solvent (e.g.,

CD₃OD, DMSO-d₆) and transfer to a 5 mm NMR tube.

Instrument Setup:

Tune and match the probe for ¹H.

Lock the spectrometer on the deuterium signal of the solvent.

Optimize shims for homogeneity.

Acquisition Parameters (Example for a 500 MHz spectrometer):

Pulse Program: cosygpqf (or equivalent gradient-selected, double-quantum filtered

COSY).

Spectral Width (F2 and F1): 10-12 ppm.

Number of Scans (NS): 2-8.

Number of Increments (F1): 256-512.

Relaxation Delay (d1): 1-2 seconds.

Processing and Analysis:

Apply a sine-bell or squared sine-bell window function in both dimensions.

Perform Fourier transformation.

Phase correct the spectrum.

Analyze cross-peaks, which indicate coupled protons.
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Protocol 2: ¹H-¹³C HSQC (Heteronuclear Single Quantum
Coherence)
Objective: To identify direct one-bond correlations between protons and carbons.

Methodology:

Sample Preparation: Use the same sample as for the COSY experiment.

Instrument Setup:

Tune and match the probe for both ¹H and ¹³C.

Calibrate ¹³C pulse widths.

Acquisition Parameters (Example for a 500 MHz spectrometer):

Pulse Program: hsqcedetgpsp (or equivalent phase-sensitive, edited HSQC with gradient

selection).

Spectral Width (F2 - ¹H): 10-12 ppm.

Spectral Width (F1 - ¹³C): Appropriate range to cover all carbon signals (e.g., 0-80 ppm for

Rengyol).

Number of Scans (NS): 4-16.

Number of Increments (F1): 128-256.

Relaxation Delay (d1): 1-2 seconds.

¹J(CH) Coupling Constant: Set to an average value of 145 Hz.

Processing and Analysis:

Apply appropriate window functions.

Perform Fourier transformation.
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Analyze correlation peaks to assign protons to their directly attached carbons. Edited

HSQC will show CH/CH₃ and CH₂ signals with opposite phases.

Protocol 3: ¹H-¹³C HMBC (Heteronuclear Multiple Bond
Correlation)
Objective: To identify long-range (2-3 bond) correlations between protons and carbons. This is

crucial for connecting molecular fragments and assigning quaternary carbons.

Methodology:

Sample Preparation: Use the same sample.

Instrument Setup: Same as for HSQC.

Acquisition Parameters (Example for a 500 MHz spectrometer):

Pulse Program: hmbcgplpndqf (or equivalent gradient-selected HMBC).

Spectral Width (F2 - ¹H): 10-12 ppm.

Spectral Width (F1 - ¹³C): Appropriate range for all carbons.

Number of Scans (NS): 8-32 (or more, as HMBC is less sensitive).

Number of Increments (F1): 256-512.

Relaxation Delay (d1): 1-2 seconds.

Long-range J(CH) Coupling Constant: Optimized for an average value of 8-10 Hz.

Processing and Analysis:

Apply appropriate window functions.

Perform Fourier transformation.

Analyze cross-peaks to establish long-range H-C connectivities.
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Hypothetical Signaling Pathway for the Anti-Emetic
Action of Rengyol
While the precise mechanism of Rengyol's anti-emetic activity is not fully elucidated, it is

hypothesized to involve the antagonism of key neurotransmitter receptors in the brainstem,

which are central to the emetic reflex. The primary targets are likely the 5-hydroxytryptamine

type 3 (5-HT₃) and dopamine D₂ receptors located in the chemoreceptor trigger zone (CTZ)

and the nucleus of the solitary tract (NTS).
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Caption: Hypothetical anti-emetic mechanism of Rengyol via receptor antagonism.
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This proposed pathway suggests that Rengyol may inhibit the binding of serotonin (5-HT) and

dopamine to their respective receptors in the CTZ and NTS. This action would block the

downstream signaling cascade that ultimately leads to the sensation of nausea and the act of

vomiting. This mechanism is consistent with the action of established anti-emetic drugs.

Conclusion
NMR spectroscopy, through a combination of 1D and 2D experiments, provides a robust

platform for the complete structural elucidation of Rengyol. The protocols outlined in this

document offer a standardized approach for researchers to obtain high-quality NMR data. The

detailed structural information is a prerequisite for understanding the compound's biological

activity, such as its anti-emetic effects, and for guiding further research in drug development.

While the precise signaling pathway of Rengyol's anti-emetic action requires further

experimental validation, the proposed mechanism involving 5-HT₃ and D₂ receptor antagonism

provides a strong foundation for future pharmacological studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b600406?utm_src=pdf-body
https://www.benchchem.com/product/b600406?utm_src=pdf-body
https://www.benchchem.com/product/b600406?utm_src=pdf-body
https://www.benchchem.com/product/b600406?utm_src=pdf-custom-synthesis
https://2024.sci-hub.se/3166/ddb48c2a42761b6236b38c2362d0e525/endo1984.pdf
https://www.benchchem.com/product/b600406#rengyol-nmr-spectroscopy-for-structural-elucidation
https://www.benchchem.com/product/b600406#rengyol-nmr-spectroscopy-for-structural-elucidation
https://www.benchchem.com/product/b600406#rengyol-nmr-spectroscopy-for-structural-elucidation
https://www.benchchem.com/product/b600406#rengyol-nmr-spectroscopy-for-structural-elucidation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b600406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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